8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
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Overview
Description
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C20H29N3O and a molecular weight of 327.47 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a triazaspirodecane core with benzyl and cyclohexyl substituents. It is typically found as a white to yellow solid and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one involves multiple steps, starting with the preparation of the triazaspirodecane core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzyl and cyclohexyl groups are then introduced through subsequent substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one
- 8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one
Uniqueness
8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of both benzyl and cyclohexyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWBCBYJTJKXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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